6-(Benzyloxy)nicotinaldehyde

Catalog No.
S696053
CAS No.
635712-99-1
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Benzyloxy)nicotinaldehyde

CAS Number

635712-99-1

Product Name

6-(Benzyloxy)nicotinaldehyde

IUPAC Name

6-phenylmethoxypyridine-3-carbaldehyde

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

BBTGUOBUBJNAGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O

Synthesis and Characterization:

6-(Benzyloxy)nicotinaldehyde is an organic molecule with the chemical formula C₁₃H₁₁NO₂ and CAS number 635712-99-1. While its natural occurrence is unknown, it can be synthesized through various methods, including the condensation of 6-bromonicotinaldehyde with benzyl alcohol under specific conditions []. This process typically involves the use of a catalyst and specific reaction parameters to achieve efficient synthesis.

Potential Applications:

The research potential of 6-(benzyloxy)nicotinaldehyde lies in its structural similarity to certain biologically active compounds. Its structure incorporates a pyridine ring, a common functional group found in numerous natural products and pharmaceuticals. Additionally, the presence of an aldehyde group allows for further chemical modifications, potentially leading to the development of novel molecules with diverse properties [].

Current Research Trends:

While specific research on 6-(benzyloxy)nicotinaldehyde itself is limited, ongoing research explores the potential of structurally similar pyridine derivatives in various fields:

  • Medicinal Chemistry: Pyridine derivatives have been investigated for their potential applications in developing drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
  • Material Science: Pyridine-based molecules are being explored for their potential applications in the development of new materials with specific functionalities, such as organic light-emitting diodes (OLEDs) and sensors [].

6-(Benzyloxy)nicotinaldehyde is an organic compound characterized by the molecular formula C13_{13}H11_{11}NO2_2 and a molecular weight of 213.23 g/mol. This compound features a benzyloxy group attached to the sixth position of the nicotinaldehyde structure, which is derived from pyridine. Its unique structural characteristics contribute to its diverse applications in chemical synthesis and biological research. The compound has garnered attention for its potential roles in medicinal chemistry and organic synthesis due to its reactivity and biological properties .

  • Oxidation: The aldehyde group can be oxidized to yield 6-(Benzyloxy)nicotinic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 6-(Benzyloxy)nicotinyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzyloxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used .

Common Reagents and Conditions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, Chromium trioxide6-(Benzyloxy)nicotinic acid
ReductionSodium borohydride, Lithium aluminum hydride6-(Benzyloxy)nicotinyl alcohol
SubstitutionVarious nucleophiles (e.g., amines, thiols)Varies based on nucleophile

6-(Benzyloxy)nicotinaldehyde exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This inhibition suggests potential applications in pharmacology, especially in drug metabolism studies. Additionally, the compound's lipophilicity enhances its ability to permeate biological membranes, making it a candidate for further investigation in drug design and development .

Synthetic Routes

One of the primary synthetic routes for producing 6-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl bromide with 6-hydroxynicotinaldehyde in the presence of silver carbonate as a catalyst. This reaction typically occurs in acetonitrile at room temperature over a period of approximately 24 hours. The process can be optimized for higher yields and purity through careful control of reaction conditions .

Industrial Production

While specific industrial methods are not extensively documented, the aforementioned synthetic route can be scaled for larger production. Utilizing effective catalysts and optimizing conditions can significantly improve yield and reduce by-products.

6-(Benzyloxy)nicotinaldehyde finds applications across various fields:

  • Organic Synthesis: Serves as an intermediate for synthesizing complex organic molecules.
  • Biological Research: Used as a probe in enzyme-catalyzed reactions and biochemical assays.
  • Pharmaceutical Chemistry: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Specialty Chemicals: Employed in the production of fine chemicals and materials .

Studies on 6-(Benzyloxy)nicotinaldehyde have focused on its interactions with biological targets. Its ability to inhibit cytochrome P450 enzymes suggests that it may influence drug metabolism pathways, which is critical for understanding pharmacokinetics and drug-drug interactions. Further research is needed to elucidate its full range of interactions within biological systems .

Several compounds share structural similarities with 6-(Benzyloxy)nicotinaldehyde, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
6-HydroxynicotinaldehydeLacks benzyloxy groupLess lipophilic than 6-(Benzyloxy)nicotinaldehyde
6-MethoxynicotinaldehydeContains methoxy groupDifferent reactivity due to methoxy substitution
6-(Phenylmethoxy)pyridine-3-carbaldehydeVariation in functional group positioningSimilar structure but different reactivity patterns

Uniqueness

The uniqueness of 6-(Benzyloxy)nicotinaldehyde lies in its combination of the benzyloxy and aldehyde functional groups, which enhance its chemical reactivity and biological activity compared to similar compounds. Its increased lipophilicity makes it particularly valuable for applications requiring membrane permeability .

XLogP3

2.1

Wikipedia

6-(Benzyloxy)pyridine-3-carbaldehyde

Dates

Modify: 2023-08-15

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